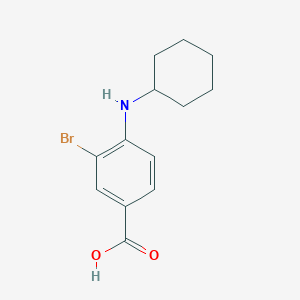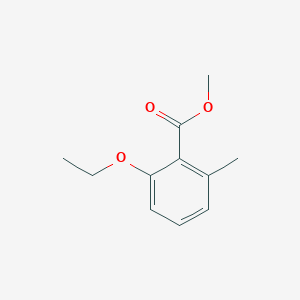
(E)-(3-Cyanoprop-1-en-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(3-Cyanoprop-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C4H6BNO2 and a molecular weight of 110.91 g/mol . This compound is characterized by the presence of a boronic acid group and a nitrile group attached to a conjugated alkene system. It is commonly used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-(3-Cyanoprop-1-en-1-yl)boronic acid can be synthesized through various methods. One common approach involves the hydroboration of (E)-3-cyanoprop-1-en-1-yne followed by oxidation. The reaction typically proceeds as follows:
Hydroboration: (E)-3-cyanoprop-1-en-1-yne is treated with a borane reagent, such as borane-tetrahydrofuran complex, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-(3-Cyanoprop-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., tetrahydrofuran or dimethylformamide), and inert atmosphere (e.g., nitrogen or argon).
Oxidation: Hydrogen peroxide, base (e.g., sodium hydroxide), and solvent (e.g., water or methanol).
Reduction: Lithium aluminum hydride, solvent (e.g., diethyl ether or tetrahydrofuran).
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or alkenyl-aryl compounds.
Oxidation: Formation of boronic esters or borate esters.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
(E)-(3-Cyanoprop-1-en-1-yl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (E)-(3-Cyanoprop-1-en-1-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Similar to (E)-(3-Cyanoprop-1-en-1-yl)boronic acid, phenylboronic acid is used in Suzuki-Miyaura coupling reactions but lacks the nitrile group.
Vinylboronic Acid: This compound also participates in Suzuki-Miyaura coupling but has a vinyl group instead of a conjugated alkene system with a nitrile group.
Uniqueness
This compound is unique due to the presence of both a boronic acid group and a nitrile group attached to a conjugated alkene system. This structural feature imparts distinct reactivity and allows for the formation of diverse products in organic synthesis .
Eigenschaften
CAS-Nummer |
195379-24-9 |
|---|---|
Molekularformel |
C4H6BNO2 |
Molekulargewicht |
110.91 g/mol |
IUPAC-Name |
[(E)-3-cyanoprop-1-enyl]boronic acid |
InChI |
InChI=1S/C4H6BNO2/c6-4-2-1-3-5(7)8/h1,3,7-8H,2H2/b3-1+ |
InChI-Schlüssel |
CCGDXRIQNUFRPQ-HNQUOIGGSA-N |
Isomerische SMILES |
B(/C=C/CC#N)(O)O |
Kanonische SMILES |
B(C=CCC#N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Formyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B11924506.png)




![Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924538.png)

![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)



![7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11924589.png)

![5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11924605.png)
